4-Aminobenzonitrile-13C6
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Overview
Description
4-Aminobenzonitrile-13C6 is a labeled compound where the carbon atoms in the benzonitrile structure are isotopically enriched with carbon-13The molecular formula of this compound is C7H6N2, and it has a molecular weight of 124.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobenzonitrile typically involves the reaction of 4-nitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid. The reduction process converts the nitro group to an amino group, resulting in the formation of 4-aminobenzonitrile .
Industrial Production Methods
Industrial production methods for 4-aminobenzonitrile involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzonitrile-13C6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.
Substitution: Conditions typically involve the use of electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-Aminobenzonitrile-13C6 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a radioprotective agent.
Industry: Employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-aminobenzonitrile-13C6 involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitrile group can also participate in interactions with various biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzonitrile: Precursor in the synthesis of 4-aminobenzonitrile.
4-Cyanophenol: Similar structure with a hydroxyl group instead of an amino group.
4-Aminobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
4-Aminobenzonitrile-13C6 is unique due to its isotopic labeling with carbon-13, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies. This labeling allows for detailed analysis of molecular structures and dynamics, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C7H6N2 |
---|---|
Molecular Weight |
124.092 g/mol |
IUPAC Name |
4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
YBAZINRZQSAIAY-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N |
Origin of Product |
United States |
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